Kendomycin

Übersicht

Beschreibung

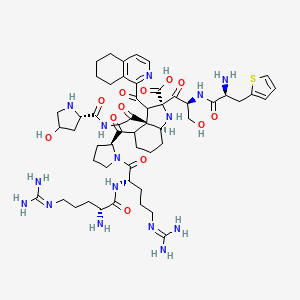

Kendomycin is an anticancer macrolide first isolated from the bacterium Streptomyces violaceoruber. It exhibits potent activity as an endothelin receptor antagonist and anti-osteoporosis agent. Additionally, this compound has strong cytotoxicity against various tumor cell lines .

Wissenschaftliche Forschungsanwendungen

Kendomycin has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

Medicine: Its potent anticancer properties make it a candidate for developing new cancer therapies.

Industry: this compound’s unique structure and biological activities make it valuable for developing new pharmaceuticals and studying drug resistance mechanisms.

Wirkmechanismus

Kendomycin is a novel polyketide with a unique quinone methide ansa structure and various biological properties . It exhibits strong antibacterial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Despite its potential in several therapeutic areas, the mechanism of action of this compound is complex and multifaceted.

Target of Action

This compound primarily targets the bacterial ribosome, specifically the 50S subunit . It inhibits protein synthesis by disrupting the elongation phase of translation . This compound also affects the regulation of numerous proteins and genes involved in central metabolic pathways .

Mode of Action

This compound interacts with its targets in a way that inhibits their function. It binds to the bacterial ribosome and disrupts the elongation phase of translation, leading to the inhibition of bacterial growth . This compound also induces cellular responses indicative of cation stress, comparable to the effects of established iron chelators .

Biochemical Pathways

This compound affects several central metabolic pathways. Proteomic analysis and gene transcription profiling of this compound-treated cells indicate that this compound affects the regulation of proteins and genes involved in the tricarboxylic acid (TCA) cycle (SdhA) and gluconeogenesis (PckA and GapB), cell wall biosynthesis and cell division (FtsA, FtsZ, and MurAA), capsule production (Cap5A and Cap5C), bacterial programmed cell death (LrgA and CidA), the cellular stress response (ClpB, ClpC, ClpP, GroEL, DnaK, and GrpE), and oxidative stress (AhpC and KatA) .

Result of Action

This compound’s action results in a range of molecular and cellular effects. Electron microscopy reveals that this compound strongly affects septum formation during cell division . Most this compound-treated cells display incomplete septa with abnormal morphology . This compound might directly or indirectly affect the cell division machinery, protein stability, and programmed cell death in S. aureus .

Action Environment

It is known that the addition of excess iron and copper attenuates this compound cytotoxicity in bacteria, yeast, and mammalian cells . This suggests that environmental factors such as the presence of certain ions can influence the compound’s action.

Biochemische Analyse

Biochemical Properties

Kendomycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound affects the regulation of numerous proteins and genes involved in central metabolic pathways, such as the tricarboxylic acid (TCA) cycle (SdhA) and gluconeogenesis (PckA and GapB) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound inhibits the growth of the MRSA strain COL at a low concentration .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, causes enzyme inhibition or activation, and induces changes in gene expression . This compound might directly or indirectly affect the cell division machinery, protein stability, and programmed cell death in S. aureus .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of kendomycin has been a subject of significant interest due to its potent biological activities. The first total synthesis was accomplished by Lee and Yuan in 2004. The synthesis involves constructing the C-glycosidic core via oxidative pyran cyclization and Claisen rearrangement . Another notable synthesis by Amos Smith’s group involves building the macrolide from four main fragments, utilizing a ring-closing metathesis step to complete the macrocycle .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves complex organic reactions that are scaled up from laboratory procedures. The production would likely require stringent control of reaction conditions and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Kendomycin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the fully functionalized aromatic ring and the macrocyclic structure of this compound.

Vergleich Mit ähnlichen Verbindungen

Kendomycin is unique due to its quinone methide ansa structure and potent biological activities. Similar compounds include:

Ansamycins: A class of antibiotics with similar macrocyclic structures, such as rifamycin.

Polyketides: Compounds like erythromycin, which also exhibit antibacterial properties.

This compound stands out due to its dual activity as an anticancer and antibacterial agent, making it a valuable compound for further research and development.

Eigenschaften

IUPAC Name |

(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLDUJXJTQJSEJ-OLXNOMCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043890 | |

| Record name | Kendomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183202-73-5 | |

| Record name | Kendomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)